2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile
Brand Name: Vulcanchem
CAS No.: 343375-41-7
VCID: VC1993089
InChI: InChI=1S/C11H8N4O3/c12-5-8(6-13)11(14)7-18-10-3-1-9(2-4-10)15(16)17/h1-4H,7,14H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OCC(=C(C#N)C#N)N
Molecular Formula: C11H8N4O3
Molecular Weight: 244.21 g/mol

2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile

CAS No.: 343375-41-7

Cat. No.: VC1993089

Molecular Formula: C11H8N4O3

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile - 343375-41-7

Specification

CAS No. 343375-41-7
Molecular Formula C11H8N4O3
Molecular Weight 244.21 g/mol
IUPAC Name 2-[1-amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile
Standard InChI InChI=1S/C11H8N4O3/c12-5-8(6-13)11(14)7-18-10-3-1-9(2-4-10)15(16)17/h1-4H,7,14H2
Standard InChI Key VGLUZPSJOBDISY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OCC(=C(C#N)C#N)N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OCC(=C(C#N)C#N)N

Introduction

Chemical Identity and Basic Properties

2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile is a complex organic compound identified by CAS Registry Number 343375-41-7. The molecule features a unique combination of amino, nitrophenoxy, and propanedinitrile (malononitrile) functional groups, creating a versatile chemical architecture with multiple reactive sites.

Physical and Chemical Characteristics

The compound exists as a solid at room temperature with distinct physical properties that facilitate its identification and handling in laboratory settings.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H8N4O3
Molecular Weight244.21 g/mol
Physical StateSolid
Melting Point237-239°C
IUPAC Name2-[1-amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile
InChIInChI=1S/C11H8N4O3/c12-5-8(6-13)11(14)7-18-10-3-1-9(2-4-10)15(16)17/h1-4H,7,14H2
InChIKeyVGLUZPSJOBDISY-UHFFFAOYSA-N
SMILESN#CC(C#N)=C(N)COC1=CC=C(C=C1)N(=O)=O

Structural Analysis

The molecular architecture of 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile contributes significantly to its chemical behavior and potential applications. The compound features several key structural elements that determine its reactivity profile.

Functional Group Configuration

The compound contains three primary functional groups strategically positioned within its structure:

  • Amino Group (-NH2): This nitrogen-based functional group provides a nucleophilic site and can participate in hydrogen bonding and various condensation reactions.

  • Nitrophenoxy Group: Consisting of a phenyl ring with a para-positioned nitro group (-NO2) connected via an oxygen linkage, this portion introduces both steric effects and electronic influences through its electron-withdrawing character.

  • Propanedinitrile (Malononitrile) Moiety: The presence of two cyano groups (-C≡N) attached to a carbon atom creates a highly electron-deficient center, making this portion particularly reactive toward nucleophiles.

The spatial arrangement of these functional groups creates a molecule with multiple reactive sites and distinctive electronic properties, enabling it to participate in diverse chemical transformations.

Synthesis Methodologies

Synthetic Routes

The preparation of 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile typically involves a multi-step synthetic sequence. Based on research findings, a common synthetic pathway includes:

  • Formation of 2-(4-nitrophenoxy)acetonitrile through the reaction of 4-nitrophenol with 2-chloroacetonitrile in the presence of a suitable base.

  • Subsequent reaction of this intermediate with malononitrile and ammonium acetate under reflux conditions to yield the target compound.

This synthetic approach leverages nucleophilic substitution and condensation reactions to construct the complex molecular framework efficiently.

Reaction Conditions

The synthesis typically employs specific conditions to optimize yield and purity:

Table 2: Typical Reaction Conditions for Synthesis

ParameterConditionNotes
SolventsEthanol or methanolPolar protic solvents facilitate the reaction
Temperature60-80°CHeat promotes reaction completion
CatalystsPiperidine or other organic basesBases catalyze the condensation step
Reaction TimeVariable (typically hours)Depends on specific reaction conditions
PurificationRecrystallizationOften from ethanol or similar solvents

Research findings indicate that modifications to these conditions can significantly impact the yield and purity of the final product. For instance, related compounds synthesized using piperidine as a catalyst in ethanol have shown high yields in the synthesis of ethylidene malononitrile derivatives .

Chemical Reactivity

Reaction Profiles

The presence of multiple functional groups in 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile enables it to participate in various chemical transformations. Key reaction types include:

  • Nucleophilic Substitutions: The nitrophenoxy group can undergo nucleophilic displacement reactions under appropriate conditions.

  • Reduction Reactions: The nitro group can be reduced to an amino functionality using reducing agents such as hydrogen with palladium catalysts or iron in acidic conditions.

  • Cycloaddition Reactions: The ethylidene portion with adjacent cyano groups can serve as a dienophile in cycloaddition reactions, leading to the formation of cyclic compounds.

  • Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or related derivatives.

These reaction pathways demonstrate the versatility of this compound as a synthetic intermediate in the preparation of more complex molecular structures.

Transformation Products

The chemical transformations of 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile can lead to various products with potential applications in pharmaceutical and materials research:

  • Heterocyclic Compounds: Under appropriate conditions, this compound can serve as a precursor for the synthesis of various heterocycles, including pyrimidines and pyrazoles .

  • Donor-Acceptor Compounds: The cyano groups contribute to the electron-accepting properties of the molecule, making it useful in the synthesis of donor-acceptor systems with applications in materials science .

  • Reduced Derivatives: Reduction of the nitro group produces amino derivatives with altered electronic properties and reactivity profiles.

Research Applications

Material Science Applications

Beyond pharmaceutical applications, this compound shows promise in materials science research:

  • Electronic Materials: The electron-withdrawing cyano groups and nitro functionality create a molecule with unique electronic properties that could be leveraged in the development of electronic materials.

  • Optical Materials: The conjugated system within the molecule suggests potential applications in materials with interesting optical properties.

  • Building Block for Complex Materials: The compound's reactivity profile makes it a versatile building block for constructing more complex materials with tailored properties.

Comparative Analysis

Structural Analogues

Several compounds share structural similarities with 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile, each with distinctive properties and applications.

Table 3: Comparison with Structural Analogues

CompoundMolecular FormulaKey Structural DifferenceReference
2-(1-(4-Aminophenyl)ethylidene)propanedinitrileC11H9N3Contains amino group at para position instead of nitrophenoxy
2-(1-(4-Fluorophenyl)ethylidene)malononitrileC11H7FN2Contains fluorophenyl instead of nitrophenoxy
2-(1-(4-Chlorophenyl)ethylidene)malononitrileC11H7ClN2Contains chlorophenyl instead of nitrophenoxy
2-[1-Amino-2-(4-methoxyphenoxy)ethylidene]propanedinitrileC12H11N3O2Contains methoxyphenoxy instead of nitrophenoxy

This comparative analysis highlights how subtle structural variations can significantly impact the compound's properties and potential applications.

Structure-Activity Relationships

Research into the structure-activity relationships of 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile and related compounds reveals several key insights:

  • Impact of Nitro Group: The electron-withdrawing nitro group significantly influences the compound's reactivity and biological activity, with its removal or replacement often resulting in altered properties.

  • Role of Amino Functionality: The amino group serves as a key site for molecular recognition and hydrogen bonding, contributing to the compound's interactions with biological targets.

  • Cyano Group Contributions: The cyano groups create an electron-deficient center that influences the compound's electronic properties and reactivity patterns.

These structure-activity relationships provide valuable guidance for the rational design of derivatives with enhanced properties for specific applications.

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